Chemical properties of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Chemical properties of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
An In-depth Technical Guide to the Chemical Properties of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Foreword: Navigating the Known and the Inferred
In the landscape of drug discovery and chemical research, it is not uncommon to encounter compounds with significant theoretical potential but a limited footprint in published literature. 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is one such molecule. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It is important to state at the outset that direct experimental data for this specific molecule is scarce. Therefore, this document has been constructed with a dual approach: presenting established principles of chemical reactivity and analysis, while simultaneously leveraging data from closely related, well-characterized structural analogs to infer the properties and behavior of the title compound. This methodology provides a robust and scientifically grounded framework for initiating research on this promising chemical entity.
Molecular Architecture and Physicochemical Profile
The structure of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine combines three key pharmacophores: a thiophene ring, a piperidine ring, and a flexible ethylamine linker. This combination is of significant interest in medicinal chemistry, as thiophene is a well-known bioisostere for the phenyl ring, and the piperidine moiety is a common scaffold in a vast array of pharmaceuticals.[1]
The molecule possesses a chiral center at the carbon atom bonded to both the thiophene and piperidine rings, meaning it can exist as a racemic mixture of two enantiomers. The presence of two basic nitrogen atoms—a primary amine and a tertiary amine—will significantly influence its physicochemical properties, such as solubility and pKa.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₁H₁₈N₂S | - |
| Molecular Weight | 210.34 g/mol | - |
| XLogP3 | 1.5 - 2.0 | Inferred from analogs like 2-phenyl-2-(piperidin-1-yl)ethanamine[2] |
| Topological Polar Surface Area (TPSA) | 38.5 Ų | Calculated |
| Hydrogen Bond Donors | 1 (primary amine) | - |
| Hydrogen Bond Acceptors | 2 (primary and tertiary amines) | - |
| pKa (most basic) | 9.5 - 10.5 (primary amine) | General amine pKa values |
| pKa (least basic) | 8.0 - 9.0 (tertiary amine) | General amine pKa values |
Note: These values are estimations and should be confirmed experimentally.
Synthesis and Purification: A Proposed Pathway
While a specific synthesis for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is not readily found in the literature, a plausible and efficient route can be designed based on established organic chemistry principles. A logical approach involves the synthesis of a key intermediate, 2-(piperidin-1-yl)-2-(thiophen-2-yl)acetonitrile, followed by its reduction to the target primary amine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)acetonitrile (Intermediate)
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To a stirred solution of thiophene-2-carbaldehyde (1.0 eq) in methanol (5 mL/mmol) at 0 °C, add piperidine (1.0 eq) dropwise.
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Stir the mixture at room temperature for 1 hour to form the corresponding iminium ion intermediate.
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In a separate flask, dissolve potassium cyanide (1.1 eq) in water (2 mL/mmol) and cool to 0 °C.
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Slowly add the iminium ion solution to the potassium cyanide solution.
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Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).
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Upon completion, extract the aqueous mixture with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Step 2: Reduction to 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
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Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be conducted by trained personnel under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.
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Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.
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Dissolve the crude nitrile intermediate from Step 1 in anhydrous THF (5 mL/mmol) and add it dropwise to the LiAlH₄ suspension at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
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Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
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Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude target amine.
Purification Protocol
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Dissolve the crude product in a minimal amount of dichloromethane.
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Load the solution onto a silica gel column packed in a suitable solvent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol, such as a gradient of 0-10% methanol in dichloromethane).
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Collect fractions and analyze by TLC.
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Combine the pure fractions and evaporate the solvent to yield the purified 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine.
Analytical Characterization Workflow
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.
Caption: Workflow for analytical characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Thiophene Protons: 3 distinct signals in the aromatic region (~6.9-7.4 ppm).- CH(N)(S) Proton: 1 proton, likely a triplet or dd, around 3.5-4.5 ppm.- CH₂N (primary) Protons: 2 protons, likely complex multiplet, around 2.8-3.2 ppm.- Piperidine Protons: Multiple signals in the aliphatic region (~1.4-2.8 ppm).- NH₂ Protons: Broad singlet, 2 protons, variable chemical shift. |
| ¹³C NMR | - Thiophene Carbons: 4 signals in the aromatic region (~120-145 ppm).- CH(N)(S) Carbon: 1 signal around 60-70 ppm.- CH₂N (primary) Carbon: 1 signal around 40-50 ppm.- Piperidine Carbons: 3 distinct signals in the aliphatic region (~24, 26, 50-55 ppm). |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 211.12. |
| IR Spectroscopy | - N-H Stretch (primary amine): Two bands around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Around 2850-3000 cm⁻¹.- N-H Bend (primary amine): Around 1600-1650 cm⁻¹.- C-S Stretch (thiophene): Around 600-800 cm⁻¹. |
Reactivity and Potential Biological Significance
Chemical Reactivity
The presence of two nucleophilic nitrogen atoms and an aromatic thiophene ring dictates the reactivity of this molecule.
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Primary Amine: This group can readily undergo acylation, alkylation, and reductive amination reactions. It will also form salts with acids, which can be useful for purification or formulation.
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Tertiary Amine: The piperidine nitrogen is also basic and can form salts. It is susceptible to quaternization with alkyl halides.
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Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although it is generally less reactive than furan or pyrrole. Reactions like halogenation or acylation would likely occur at the 5-position.[3]
Inferred Biological Profile and Potential Applications
The structural motifs within 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine are present in numerous biologically active compounds.
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CNS Activity: The piperidine ring is a core component of many central nervous system (CNS) active drugs, including antipsychotics and analgesics.[1] The overall structure bears some resemblance to inhibitors of monoamine transporters.[4]
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Antimicrobial/Antifungal Activity: Thiophene derivatives are known to possess a wide spectrum of antimicrobial and antifungal properties.[5]
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Anti-inflammatory Activity: Many compounds containing a thiophene nucleus have demonstrated anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[6]
Caption: Relationship between chemical scaffolds and potential biological activities.
Safety and Handling
As a novel chemical entity, 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine should be handled with care, assuming it is potentially hazardous.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine represents a molecule of considerable interest at the intersection of established pharmacophores. While direct experimental data remains to be published, this guide provides a robust, inferred framework for its synthesis, purification, and characterization. The proposed protocols and predicted data, grounded in the behavior of analogous compounds, offer a solid starting point for researchers. The potential for this compound in CNS disorders, infectious diseases, or inflammatory conditions warrants its empirical investigation. Future work should focus on the validation of the proposed synthetic route, full spectroscopic characterization, and screening for biological activity to unlock the therapeutic potential of this novel chemical entity.
References
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PubChem. (n.d.). 2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved February 24, 2026, from [Link]
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ChemSynthesis. (2025). piperidin-1-yl-thiophen-2-ylmethanone. Retrieved February 24, 2026, from [Link]
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